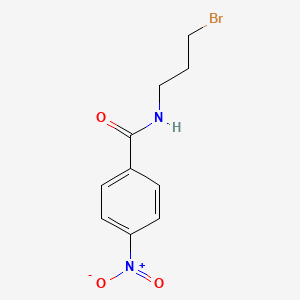
N-(3-bromopropyl)-4-nitrobenzamide
Description
N-(3-Bromopropyl)-4-nitrobenzamide is a brominated nitroaromatic compound characterized by a 4-nitrobenzamide core linked to a 3-bromopropyl chain. This molecule combines the electron-withdrawing nitro group (-NO₂) with a bromine atom, a halogen known for its reactivity and role in substitution reactions. Bromine’s larger atomic radius and polarizability compared to chlorine or aromatic substituents may influence its chemical behavior, bioactivity, and synthetic pathways .
Properties
Molecular Formula |
C10H11BrN2O3 |
|---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
N-(3-bromopropyl)-4-nitrobenzamide |
InChI |
InChI=1S/C10H11BrN2O3/c11-6-1-7-12-10(14)8-2-4-9(5-3-8)13(15)16/h2-5H,1,6-7H2,(H,12,14) |
InChI Key |
DTYCUOLXZAJHKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCBr)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
Key Observations :
- The bromopropyl chain in the target compound introduces reactivity distinct from chlorinated or aromatic analogs. Bromine’s higher leaving-group ability may facilitate cross-coupling or alkylation reactions, relevant in prodrug design .
- Bulky substituents (e.g., diphenylethyl) reduce molecular flexibility but enhance binding to hydrophobic targets .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


